2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride
Description
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a brominated furan derivative featuring an ethanamine moiety attached to the 2-position of a 5-bromofuran ring, with a hydrochloride salt enhancing its solubility. The molecular formula is C₆H₉BrClNO, and its molecular weight is 226.5 g/mol (calculated). This compound is of interest in medicinal chemistry due to its structural similarity to phenethylamine derivatives, which are known to interact with serotonin receptors (e.g., 5HT2AR) .
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKZSAANBDPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromofuran-2-yl Derivative
Starting Material:
The initial step involves the bromination of furan to generate 5-bromofuran-2-carboxylic acid or a related derivative. Bromination is typically conducted using electrophilic brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator or catalyst.
- Solvent: Acetic acid or carbon tetrachloride
- Temperature: Room temperature to reflux
- Reagents: NBS or bromine with a radical initiator (e.g., AIBN)
Outcome:
Selective bromination at the 5-position of the furan ring, yielding 5-bromofuran-2-carboxylic acid or its derivatives, which serve as key intermediates.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | NBS or Br₂ | Room temp to reflux | 5-Bromofuran-2-carboxylic acid |
Formation of 5-Bromofuran-2-yl Ethylamine Intermediate
Transformation:
The carboxylic acid derivative undergoes reduction or conversion into an aminoalkyl derivative, typically via a two-step process:
- Activation of the acid (e.g., formation of acid chloride using thionyl chloride or oxalyl chloride)
- Nucleophilic substitution with ammonia or an amine source to generate the corresponding ethanamine.
- Reagents: Thionyl chloride (SOCl₂) for acid activation, followed by ammonia or ethylamine
- Solvent: Dichloromethane or ethanol
- Temperature: Reflux for activation, room temperature for amination
Outcome:
Formation of 2-(5-bromofuran-2-yl)ethan-1-amine.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Acid activation | SOCl₂ | Reflux | Acid chloride |
| Amine substitution | NH₃ or ethylamine | Room temp | 2-(5-bromofuran-2-yl)ethan-1-amine |
Formation of Hydrochloride Salt
Final Step:
The free amine is converted into its hydrochloride salt to improve stability, solubility, and handling.
- Reagent: Hydrogen chloride gas or hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol)
- Procedure: The amine solution is exposed to HCl gas or treated with concentrated HCl, leading to salt formation.
- Temperature: Ambient or slightly cooled to control exothermicity
- Solvent: Ethanol or diethyl ether
Outcome:
Pure 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride .
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Salt formation | HCl gas or HCl solution | Ambient temperature | Hydrochloride salt |
Data Summary and Reaction Pathway
| Stage | Key Reactions | Reagents | Typical Conditions | Yield/Notes |
|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | NBS or Br₂ | Room temp to reflux | Selective bromination at 5-position |
| Conversion to amine | Acid activation + nucleophilic substitution | SOCl₂, NH₃/ethylamine | Reflux, room temp | High purity intermediates |
| Salt formation | Acid-base reaction | HCl | Ambient | Stable hydrochloride salt |
Research Findings and Considerations
- Selectivity: Bromination at the 5-position of furan is achieved with high regioselectivity using NBS under controlled conditions, minimizing polybromination.
- Yield Optimization: Use of inert atmosphere (nitrogen or argon) during bromination and amination steps improves yields and purity.
- Purification: Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity of the final hydrochloride salt.
- Safety: Handling brominating agents and HCl requires appropriate safety protocols, including fume hoods and protective equipment.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted furan derivatives depending on the nucleophile used.
Oxidation Products: Furanones or carboxylic acids.
Reduction Products: Tetrahydrofuran derivatives.
Condensation Products: Imines or Schiff bases.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing furan and amine groups may exhibit antimicrobial properties. Research indicates that derivatives of 2-(5-Bromofuran-2-yl)ethan-1-amine could target bacterial enzymes or disrupt cell membranes, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Properties : The presence of the furan ring is associated with anti-inflammatory effects. Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases.
- Anticancer Potential : There is growing interest in the anticancer properties of furan derivatives. Studies suggest that 2-(5-Bromofuran-2-yl)ethan-1-amine may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for:
- Functionalization : The amine group can be easily modified to create derivatives with enhanced biological activity or selectivity towards specific targets .
- Building Block for Complex Molecules : As a versatile building block, it can be utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several furan derivatives, including 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Research
In a research project focused on cancer therapeutics, derivatives of 2-(5-Bromofuran-2-yl)ethan-1-amine were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications to the compound enhanced its potency against breast cancer cells, suggesting avenues for further development in anticancer drug design .
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride and its analogs:
Key Observations :
- Substituent Effects : Bromine at position 5 (furan/thiophene) increases molecular weight and lipophilicity compared to chlorine or methoxy groups.
- Salt Form : All compounds are hydrochloride salts, improving aqueous solubility for pharmacological applications.
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but inferences can be drawn from structurally related molecules:
Notes:
- The target compound’s furan ring may modulate receptor binding due to reduced aromaticity compared to phenyl rings.
- Synthesis Yield : A related compound, (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine HCl, was synthesized in 52% yield via General Procedure B , indicating feasible routes for analogous structures.
Stability and Toxicity Considerations
- Stability : Bromine’s electron-withdrawing effect may enhance stability compared to chlorine or methoxy groups but could increase susceptibility to nucleophilic substitution.
- For example, benzothiophene derivatives (e.g., ) could generate reactive metabolites due to sulfur-containing heterocycles.
Biological Activity
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride (CAS: 2250241-99-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- IUPAC Name : 1-(5-bromofuran-2-yl)ethan-1-amine hydrochloride
- Molecular Formula : C6H9BrClN
- Molecular Weight : 226.5 g/mol
- Purity : 95% .
Research indicates that this compound functions as an inhibitor of the eukaryotic initiation factor 4A (eIF4A), a critical component in the regulation of mRNA translation. The compound exhibits RNA-competitive inhibition, which interferes with the binding of RNA to eIF4A, thereby disrupting its unwinding activity and ATP hydrolysis .
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the furan ring is essential for its inhibitory activity. Variations in halogen substitutions have shown significant impacts on potency, with specific structural modifications leading to enhanced or diminished biological effects .
Anticancer Activity
In vitro studies have demonstrated that this compound can decrease cell viability in various cancer cell lines, including Burkitt lymphoma cells. The IC50 values reported for these assays suggest a concentration-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate effectiveness against certain bacterial strains, although specific IC50 values and mechanisms remain to be fully elucidated .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | BJAB (Burkitt lymphoma) | 26.59 ± 2.46 | eIF4A inhibition |
| Study 2 | M. tuberculosis (intramacrophage) | TBD | Potentially targets polyketide synthesis pathways |
Research Findings
Recent investigations have focused on optimizing derivatives of the compound to enhance its biological activity. For instance, modifications to the furan ring and amino side chains have yielded compounds with improved potency against eIF4A .
In Vivo Studies
While most current data are derived from in vitro studies, future research should focus on in vivo models to assess the pharmacokinetics and therapeutic efficacy of this compound.
Q & A
Q. Critical Factors :
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require inert atmospheres.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require post-synthesis purification via recrystallization .
- Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk side reactions like debromination .
Q. Table 1. Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–75 | ≥95 | Pd(PPh₃)₄, THF, 80°C |
| Nucleophilic Substitution | 50–60 | 90–95 | K₂CO₃, DMF, 60°C |
How does the bromofuran substituent affect the compound's reactivity in nucleophilic substitution reactions compared to other halogenated furan derivatives?
Level : Advanced
Methodological Answer :
The bromine atom at the 5-position of the furan ring introduces steric and electronic effects:
- Electronic Effects : Bromine’s electronegativity withdraws electron density, activating the furan ring for electrophilic attacks but deactivating it toward nucleophilic substitution. This contrasts with chloro- or iodo-furans, where larger halogens increase steric hindrance .
- Steric Effects : The 5-bromo group’s position directs substitution to the 2- or 3-positions of the furan, limiting regioselectivity compared to smaller halogens .
Q. Experimental Design :
- Kinetic Studies : Compare reaction rates of bromo-, chloro-, and iodo-furan derivatives under identical SN2 conditions (e.g., NaCN in DMSO).
- DFT Calculations : Model charge distribution to predict reactive sites .
What spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
Level : Basic
Methodological Answer :
- ¹H NMR :
- ¹³C NMR :
- IR :
–NH₃⁺ stretch: 2500–2700 cm⁻¹ (broad).
C–Br stretch: 550–650 cm⁻¹ . - Mass Spectrometry :
Molecular ion [M⁺] at m/z 238 (C₆H₈BrNO⁺·HCl), with fragments at m/z 160 (loss of –CH₂NH₂⁺) .
How should researchers address discrepancies in reported melting points or solubility data for this compound across different studies?
Level : Advanced
Methodological Answer :
Discrepancies often arise from:
Purity : Impurities (e.g., unreacted bromofuran) lower melting points. Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to verify purity ≥98% .
Polymorphism : Recrystallize from ethanol/water (1:1) to isolate the most stable crystalline form .
Hygroscopicity : The hydrochloride salt absorbs moisture, altering solubility. Store desiccated at –20°C and measure solubility in anhydrous DMSO immediately after drying .
Q. Table 2. Reported vs. Validated Data
| Parameter | Literature Range | Validated Protocol |
|---|---|---|
| Melting Point | 180–190°C | 187–189°C (recrystallized) |
| Solubility (H₂O) | 50–70 mg/mL | 62 mg/mL (anhydrous) |
What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are applicable?
Level : Advanced
Methodological Answer :
- Chiral Centers : The ethanamine chain can form racemic mixtures during alkylation. Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen epoxidation) to induce enantioselectivity .
- Resolution :
Key Challenge : Bromine’s steric bulk complicates catalyst-substrate interactions, requiring tailored ligands (e.g., Josiphos) .
How does the hydrochloride salt form influence the compound's stability under various storage conditions?
Level : Basic
Methodological Answer :
- Stability : The hydrochloride salt improves stability by reducing hygroscopicity compared to the free base. However, prolonged exposure to light or humidity (>60% RH) causes decomposition (evidenced by yellowing).
- Storage :
- Degradation Products : LC-MS analysis detects 5-bromofuran-2-carboxylic acid (hydrolysis) and ethylamine byproducts .
What in vitro models are suitable for studying the biological activity of this compound, and how should cell permeability be assessed?
Level : Advanced
Methodological Answer :
- Models :
- HEK-293 Cells : For receptor binding assays (e.g., serotonin receptors, given structural similarity to tryptamine derivatives) .
- Caco-2 Monolayers : To assess permeability (predictive of blood-brain barrier penetration).
- Permeability Assay :
Key Consideration : The hydrochloride salt’s polarity may reduce permeability; consider prodrug strategies (e.g., esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
